Felypressin Impurity F

Analytical Method Validation Pharmaceutical Quality Control Peptide Chromatography

Pain Point: Pharmacopoeial HPLC methods for felypressin require Impurity F (RRT ~1.2) as a system suitability standard; uncharacterized or incorrect impurity references cause failed system suitability and inaccurate batch quantification. Solution: This [Glu⁴]felypressin impurity, specified as Impurity F in Ph. Eur., provides the exact molecular identity (C₄₆H₆₄N₁₂O₁₂S₂, MW 1041.27 Da) and chromatographic behavior required. Key Outcomes: • Confirmed RRT ~1.2 under Ph. Eur. conditions for reliable peak ID • Enables accurate quantification against the 0.5% individual impurity limit • Supports stability-indicating method validation and ANDA/DMF submissions • Supplied with full characterization data for regulatory compliance.

Molecular Formula C46H64N12O12S2
Molecular Weight 1041.27
Cat. No. B1574731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin Impurity F
Molecular FormulaC46H64N12O12S2
Molecular Weight1041.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felypressin Impurity F Reference Standard


Felypressin Impurity F is a pharmacopoeially specified related substance of the synthetic nonapeptide vasoconstrictor felypressin, chemically defined as [4-glutamic acid]felypressin [1]. It is a single amino acid substitution variant (Gln⁴→Glu⁴) of the parent compound, possessing a molecular formula of C₄₆H₆₄N₁₂O₁₂S₂ and a molecular weight of 1041.27 Da . This impurity is designated as Impurity F in the European Pharmacopoeia (Ph. Eur.) monograph for felypressin and is used as a reference standard for analytical method development, system suitability testing, and quality control in pharmaceutical manufacturing [1].

Ph. Eur. monograph 1634 reference standard
Identified as [4-glutamic acid]felypressin impurity
Supports RRT-based peak assignment in HPLC
Designed for system suitability and batch testing

Why Generic Felypressin Impurity Standards Fail


Generic substitution of impurity reference standards is not analytically valid because each felypressin-related impurity possesses a distinct molecular structure and, consequently, a unique chromatographic behavior under the prescribed pharmacopoeial conditions. Impurity F is specifically identified as [4-glutamic acid]felypressin, a deamidation product wherein the glutamine residue at position 4 is converted to glutamic acid [1]. This structural modification directly impacts its retention time, resolution from adjacent peaks, and response factor in HPLC analysis. Using an incorrect impurity standard—such as Impurity A, B, C, D, or E—would lead to inaccurate peak identification, erroneous quantification, and potential failure of system suitability criteria mandated by regulatory authorities [1].

!
Chromatographic mismatch
Different RRT from other impurities may lead to peak misassignment and failed system suitability.
!
Mass confirmation absent
Using Impurity B or other standards cannot confirm identity via MW due to distinct masses.
!
Structural identity divergence
Deamidation vs other modifications (acetylation, dimerization) prevents interchangeability.

Felypressin Impurity F: Quantitative Distinctions


RRT-Based Separation from Adjacent Impurities

Under the official Ph. Eur. liquid chromatography method for related substances, Felypressin Impurity F exhibits a relative retention time (RRT) of approximately 1.2 with reference to the parent felypressin peak (retention time ≈ 7.5 min) [1]. This RRT value positions Impurity F between Impurity B (RRT ≈ 1.1) and Impurity C (RRT ≈ 1.3), enabling baseline resolution from these closely related species and unambiguous peak identification in impurity profiling [1].

RRT Identification
Head-to-head
RRT ≈ 1.2
vs. parent RRT 1.0; adj. to Imp. B (≈1.1) & C (≈1.3)
Supports peak-specific method identification
Ph. Eur. HPLC method; C18 column, 210 nm detection
Analytical Method Validation Pharmaceutical Quality Control Peptide Chromatography

Molecular Weight vs. Isomeric Impurities

Felypressin Impurity F has a molecular formula of C₄₆H₆₄N₁₂O₁₂S₂ and a calculated monoisotopic molecular weight of 1041.27 Da . This molecular weight is distinct from that of the parent felypressin (C₄₆H₆₅N₁₃O₁₁S₂, 1040.22 Da) and from several other specified impurities, including Impurity A (C₅₂H₇₇N₁₅O₁₃S₂, 1184.40 Da), Impurity C/D (C₉₂H₁₃₀N₂₆O₂₂S₄, 2080.57 Da), and Impurity E (C₄₈H₆₇N₁₃O₁₂S₂, 1082.33 Da) [1].

MW Identity
Head-to-head
1041.27 Da
vs. parent 1040.22 Da; Imp. B 1043.29 Da
Supports MS-based peak confirmation
Distinct from other impurities; orthogonal identity
Mass Spectrometry Impurity Profiling Peptide Characterization

Deamidation-Specific Degradation Pathway

Felypressin Impurity F is chemically defined as [4-glutamic acid]felypressin (Glu⁴-Felypressin), resulting from the deamidation of the glutamine residue at position 4 to glutamic acid [1]. This contrasts with other specified impurities: Impurity B is [5-aspartic acid]felypressin (Asp⁵-Felypressin); Impurity E is N-acetylfelypressin; Impurity A is a reduced, S-protected derivative; and Impurities C and D are disulfide-linked dimers [1].

Degradation Pathway
Head-to-head
[4-glutamic acid]felypressin
Gln⁴→Glu⁴ deamidation
Supports deamidation pathway monitoring
Stability-indicating method development
Peptide Degradation Deamidation Stability Indicating Method

Regulatory Threshold for Batch Conformance

The Ph. Eur. monograph for felypressin establishes a maximum individual limit of 0.5% for Impurity F in the drug substance, as determined by the HPLC area normalization procedure [1]. This limit is identical to that applied to other specified impurities A, B, C, D, and E, while a stricter limit of 0.1% applies to any unspecified impurity [1].

Specification Limit
Head-to-head
≤ 0.5%
Individual impurity limit; unspecified ≤ 0.1%
Batch conformance acceptance criterion
Ph. Eur. related substances test
Pharmaceutical Quality Control Regulatory Compliance Impurity Thresholds

Applications of Felypressin Impurity F


Pharmacopoeial System Suitability Testing

Felypressin Impurity F is used as a system suitability reference standard to verify chromatographic performance during routine quality control testing. Its RRT of approximately 1.2 under the official Ph. Eur. method serves as a critical checkpoint to confirm that the HPLC system can adequately resolve Impurity F from the parent peak (RRT 1.0) and adjacent impurities such as Impurity B (RRT ≈ 1.1) and Impurity C (RRT ≈ 1.3) [1]. Failure to achieve baseline resolution at this RRT window indicates column deterioration or mobile phase issues, necessitating corrective action before batch release testing can proceed.

Stability-Indicating Method and Forced Degradation

Because Impurity F is structurally identified as a deamidation product ([4-glutamic acid]felypressin), its reference standard is essential for developing and validating stability-indicating analytical methods [1]. During forced degradation studies (e.g., exposure to elevated pH or temperature), monitoring the increase in the Impurity F peak relative to its 0.5% regulatory limit enables quantification of deamidation kinetics and informs the establishment of appropriate storage conditions (2–8 °C, protected from light) and shelf-life specifications for felypressin drug substance and drug product [1].

Mass Spectrometric Identity Confirmation

In laboratories employing LC-MS for impurity identification, Felypressin Impurity F reference standard provides a benchmark for the expected molecular ion (MW 1041.27 Da) and fragmentation pattern corresponding to the [Glu⁴] substitution . This orthogonal mass spectrometric data is critical for confirming that the peak eluting at RRT 1.2 indeed corresponds to Impurity F rather than a co-eluting unknown impurity, a requirement for comprehensive characterization during ANDA and DMF submissions .

Quantitative Limit Testing for Batch Release

Procurement of a characterized Impurity F reference standard enables accurate quantification against the 0.5% individual impurity limit mandated by the Ph. Eur. monograph [1]. By spiking known concentrations of Impurity F into felypressin test solutions, analysts can generate calibration curves for external standardization or validate response factors for area normalization, ensuring that the reported impurity level in each manufactured batch is reliable and compliant with regulatory specifications [1].

Application
Selection Property
Validation Focus
System suitability testing
RRT-based chromatographic resolution
HPLC system performance and peak assignment
Stability-indicating method development
Deamidation product specificity
Forced degradation impurity profiling
Mass spectrometric identity confirmation
Orthogonal mass confirmation
Peak purity and co-elution assessment
Quantitative limit testing
Impurity limit specification
Batch release conformance testing

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